molecular formula C20H26N2O2 B1234772 hydroquinidine

hydroquinidine

Cat. No.: B1234772
M. Wt: 326.4 g/mol
InChI Key: LJOQGZACKSYWCH-FEBSWUBLSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of hydroquinidine typically involves multiple steps, starting from readily available precursors The key steps include the formation of the azabicyclo[22Common reagents used in these reactions include alkylating agents, oxidizing agents, and catalysts to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

hydroquinidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinoline N-oxides, while reduction can produce reduced quinoline derivatives .

Scientific Research Applications

hydroquinidine has a wide range of scientific research applications, including:

    Chemistry: Used as a chiral ligand in asymmetric synthesis and catalysis.

    Biology: Studied for its potential as a bioactive molecule with antimicrobial and antimalarial properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of hydroquinidine involves its interaction with specific molecular targets and pathways. The quinoline moiety is known to interact with DNA and enzymes, potentially inhibiting their function and leading to antimicrobial or antimalarial effects. The bicyclic structure may also contribute to its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

hydroquinidine is unique due to its specific stereochemistry and the combination of the azabicyclo[2.2.2]octane ring with the methoxyquinoline moiety.

Properties

Molecular Formula

C20H26N2O2

Molecular Weight

326.4 g/mol

IUPAC Name

(S)-[(2S,4S,5R)-5-ethyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methanol

InChI

InChI=1S/C20H26N2O2/c1-3-13-12-22-9-7-14(13)10-19(22)20(23)16-6-8-21-18-5-4-15(24-2)11-17(16)18/h4-6,8,11,13-14,19-20,23H,3,7,9-10,12H2,1-2H3/t13-,14-,19-,20-/m0/s1

InChI Key

LJOQGZACKSYWCH-FEBSWUBLSA-N

Isomeric SMILES

CC[C@H]1CN2CC[C@H]1C[C@H]2[C@H](C3=C4C=C(C=CC4=NC=C3)OC)O

Canonical SMILES

CCC1CN2CCC1CC2C(C3=C4C=C(C=CC4=NC=C3)OC)O

Synonyms

dihydroquinidine
dihydroquinine
hydroquinidine
hydroquinidine dihydrochloride, (1beta,4beta,3S)-(+-)-isomer
hydroquinidine dihydrochloride, (3alpha,9S)-(+-)-isomer
hydroquinidine hydrochloride
hydroquinidine monosulfate
hydroquinidine monosulfate, (1beta,3alpha,4beta,8alpha,9R)-isomer
hydroquinidine monosulfate, (1beta,3alpha,4beta,9S)-isomer
hydroquinidine sulfate
hydroquinidine sulfate, (9S)-isomer
hydroquinidine, (+-)-isomer
hydroquinidine, (1beta, 3alpha,4beta,8alpha,9R)-isomer
hydroquinidine, (1beta,3alpha,4beta,9S)-isomer
hydroquinidine, (1beta,4beta,9S)-(+-)-isomer
hydroquinidine, (3alpha,9S)-(+-)-isomer
hydroquinidine, (8alpha,9R)-isomer
hydroquinidine, (8alpha,9S)-isomer
hydroquinidine, (9R)-isomer
hydroquinidine, (9S)-(+-)-isomer
hydroquinine
LCN 834
LCN-834
Lentoquine
Séréco

Origin of Product

United States

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